molecular formula C11H6Cl2N2O B1350676 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile CAS No. 21486-28-2

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

Cat. No.: B1350676
CAS No.: 21486-28-2
M. Wt: 253.08 g/mol
InChI Key: BGAZAVHIYJQMRP-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group, a methyl group, and an oxazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with appropriate reagents to form the desired oxazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring and ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or the phenyl group, depending on the reagents and conditions used.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorophenyl-substituted oxazoles and nitriles, such as:

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • 6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one

Uniqueness

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C11H8Cl2N2O and features a unique isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the dichlorophenyl group enhances its chemical reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit specific enzymatic pathways involved in inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases. In vitro studies demonstrated that the compound can reduce the production of pro-inflammatory cytokines in human cell lines, indicating its role in modulating immune responses .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The cytotoxicity was assessed using MTT assays, revealing IC50 values that indicate effective inhibition of cell proliferation at micromolar concentrations .

Antioxidant Activity

In addition to its anti-inflammatory and cytotoxic effects, this compound has shown promising antioxidant properties. Studies utilizing models such as C. elegans and human fibroblasts have indicated that this compound can scavenge free radicals and reduce oxidative stress markers, which are critical in preventing cellular damage associated with aging and various diseases .

Comparative Analysis

To further understand the biological significance of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes several related compounds and their respective biological activities:

Compound NameMolecular FormulaBiological Activity
5-Methylisoxazole-4-carboxylic acidC6H7NO3Moderate anti-inflammatory activity
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidC11H10ClNO3Inhibitor of certain cancer cell lines
DicloxacillinC19H18ClN3O5SBroad-spectrum antibiotic activity

This comparison highlights how variations in substituents can significantly influence biological activities.

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

  • Study on Inflammatory Response : A study conducted on murine models demonstrated that treatment with the compound significantly reduced edema and inflammatory markers compared to control groups .
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis, with a notable effect observed at concentrations as low as 10 µM .
  • Oxidative Stress Reduction : A recent study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays, showing that it outperformed traditional antioxidants like quercetin .

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O/c1-6-7(5-14)11(15-16-6)10-8(12)3-2-4-9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAZAVHIYJQMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381834
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21486-28-2
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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